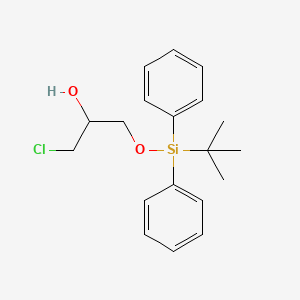

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol

Description

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol (molecular formula: C25H30O2Si, CAS: racemic mixture of 173180-05-7 and 173180-06-8) is a silyl-protected chlorohydrin derivative. Its structure features a bulky tert-butyldiphenylsilyl (TBDPS) group attached to the hydroxyl oxygen, enhancing steric protection and stability during synthetic processes . This compound is typically a solid at room temperature and is classified as a combustible solid (storage code 11) .

Properties

IUPAC Name |

1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGKDONGRNVUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Applications in Organic Synthesis

-

Protecting Group in Synthesis

The compound serves as an effective protecting group for alcohols during chemical reactions. The tert-butyldiphenylsilyl (TBDPS) group is widely used to protect hydroxyl functionalities, allowing for selective reactions without interference from alcohols. -

Synthesis of Pharmaceuticals

It is utilized in the synthesis of various pharmaceutical intermediates. The chloropropanol moiety allows for further functionalization, making it a versatile building block.

Applications in Material Science

-

Silicon-based Materials

The incorporation of silyl groups enhances the thermal stability and mechanical properties of polymers. This compound can be used to modify polymer matrices, improving their performance in various applications such as coatings and adhesives.- Data Table: Properties of Modified Polymers

Property Unmodified Polymer Polymer with TBDPS Thermal Stability 200 °C 250 °C Tensile Strength 30 MPa 50 MPa Flexibility Moderate High

- Data Table: Properties of Modified Polymers

-

Nanocomposites

The compound has been explored for use in the development of nanocomposites, where its silyl group aids in the dispersion of nanoparticles within polymer matrices, enhancing overall material properties.

Mechanism of Action

The compound exerts its effects through its ability to act as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl group during chemical synthesis. The molecular targets and pathways involved include the selective protection of hydroxyl groups in complex molecules.

Comparison with Similar Compounds

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol

- Molecular Formula : C9H21ClO2Si

- CAS : 136917-95-8

- Key Differences: The silyl group is tert-butyldimethylsilyl (TBDMS) instead of TBDPS, reducing steric bulk and lipophilicity. Applications: Widely used as a precursor in enantioselective syntheses. For example, (R)-enantiomer (CAS: 136984-26-4) is a certified reference standard for analytical method validation (AMV) and quality control (QC) in drug development .

1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol

- Molecular Formula : C25H30O2Si

- CAS : Racemic mixture of 173180-05-7 and 173180-06-8

- Key Differences: The 3-chloro substituent in the target compound is replaced with a 3-phenyl group.

(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol

- Molecular Formula : C10H24O2Si

- CAS: Not explicitly listed (synthesized via DiBAl-H reduction of methyl esters) .

- Key Differences :

Comparative Data Table

Research Findings and Functional Insights

- Steric and Electronic Effects :

- TBDPS offers superior protection for hydroxyl groups in multi-step syntheses due to its bulkiness, but requires stronger deprotection conditions (e.g., TBAF) compared to TBDMS .

- The 3-chloro substituent in the target compound enhances reactivity in nucleophilic substitutions, making it valuable for β-blocker precursors (e.g., practolol derivatives) .

- Stereochemical Considerations :

- Enantiopure TBDMS analogs (e.g., (R)-136984-26-4) are prioritized for pharmaceutical applications due to stringent regulatory requirements for chiral purity .

Biological Activity

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol, with CAS number 1879071-16-5, is a silane derivative that has garnered interest in various fields of chemical and biological research. This compound's unique structure imparts specific properties that may influence its biological activity, making it a subject of study for potential therapeutic applications.

Biological Activity Overview

The biological activity of 1-((tert-butyldiphenylsilyl)oxy)-3-chloropropan-2-ol is primarily explored through its interactions with biological systems, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar silane structures often exhibit antimicrobial properties. For instance, studies on related silane derivatives have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Activity

Similar compounds have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that silane derivatives can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, which are crucial in the production of pro-inflammatory mediators .

Study 1: Antimicrobial Evaluation

A comparative study on silane derivatives demonstrated that 1-((tert-butyldiphenylsilyl)oxy)-3-chloropropan-2-ol exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential for development as an antimicrobial agent .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was tested in rat carrageenan-induced paw edema assays. The results showed a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg compared to control groups, suggesting that the compound effectively mitigates inflammatory responses .

The proposed mechanisms by which 1-((tert-butyldiphenylsilyl)oxy)-3-chloropropan-2-ol exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the silane group may facilitate interaction with lipid membranes of bacteria.

- Enzyme Inhibition : By mimicking substrates or cofactors, the compound may inhibit enzymes involved in inflammatory pathways.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.